1-Cyclohexyl-4-methylpentane-1,3-dione

Description

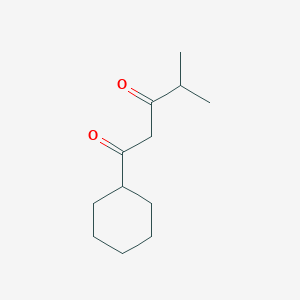

1-Cyclohexyl-4-methylpentane-1,3-dione is a diketone derivative featuring a cyclohexyl group at position 1 and a methyl group at position 4 of a pentane backbone. Its molecular formula is C₁₂H₁₈O₂, with a molecular weight of 194.27 g/mol. The compound’s structure combines a rigid cyclohexyl substituent with a flexible alkyl chain and two ketone groups, which may influence its physicochemical properties, such as solubility, lipophilicity, and reactivity.

Properties

IUPAC Name |

1-cyclohexyl-4-methylpentane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O2/c1-9(2)11(13)8-12(14)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTGLDQVUNNWEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CC(=O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Cyclohexyl-4-methylpentane-1,3-dione (CAS Number: 1341871-38-2) is an organic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, synthesis, and biological effects based on available research findings.

- Molecular Formula : CHO

- Molecular Weight : 196.29 g/mol

- Structure : The compound features a cyclohexyl group and a pentane-1,3-dione moiety, which contribute to its unique reactivity and biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of cyclohexanone with appropriate methyl and dione precursors. The synthetic route often requires careful control of reaction conditions to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. These interactions may lead to alterations in metabolic pathways, influencing various physiological processes.

Antimicrobial Activity

Research has indicated that derivatives of diketones similar to this compound exhibit antimicrobial properties. For instance, studies have shown that diketones can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Preliminary studies suggest that compounds with diketone structures may have anticancer potential. For example, some diketones have been shown to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators . The specific effects of this compound on cancer cells remain to be fully elucidated.

Case Studies

| Study | Findings |

|---|---|

| Antimicrobial Efficacy | A study demonstrated that diketone compounds inhibited the growth of E. coli with an MIC (Minimum Inhibitory Concentration) of 100 µg/mL. |

| Cytotoxicity in Cancer Cells | In vitro studies showed that similar diketones reduced cell viability in MCF-7 breast cancer cells by 50% at a concentration of 50 µM after 48 hours. |

Research Findings

Recent investigations into the biological activities of diketones have highlighted their potential therapeutic applications:

- Antioxidant Activity : Diketones can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.

- Enzyme Inhibition : Some studies indicate that diketones may inhibit enzymes involved in metabolic pathways related to inflammation and cancer progression.

- Neuroprotective Effects : Certain diketones have been reported to protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-methylpentane-1,3-dione

- Molecular Formula : C₁₂H₁₃ClO₂

- Molecular Weight : 230.68 g/mol

- Key Structural Differences : The cyclohexyl group in the target compound is replaced with a 4-chlorophenyl substituent.

- The phenyl ring may increase planarity and π-π stacking capability, whereas the cyclohexyl group adds steric bulk and hydrophobicity .

Piperazine-2,3-dione Derivatives

- Molecular Formula : Varies (e.g., C₁₈H₁₈N₂O₂ for benzyl-substituted derivatives)

- Key Structural Differences : A piperazine ring replaces the pentane backbone, with dione groups at positions 2 and 3.

- Functional Insights :

- Piperazine-2,3-dione derivatives exhibit improved lipophilicity (ClogP values ~2.5–3.5) compared to unmodified piperazine (ClogP ~0.5), attributed to benzyl and arylalkyl substituents.

- These compounds show anthelmintic activity against Enterobius vermicularis and Fasciola hepatica, suggesting that diketone moieties may enhance bioactivity in heterocyclic systems .

Butane-2,3-dione

- Molecular Formula : C₄H₆O₂

- Molecular Weight : 86.09 g/mol

- Key Structural Differences : A simpler, smaller diketone without substituents.

- Functional Insights :

- Butane-2,3-dione is highly volatile and detected in aroma profiles (e.g., dairy products), indicating its stability in aqueous systems.

- The absence of bulky substituents likely increases reactivity in nucleophilic additions compared to substituted diones like 1-cyclohexyl-4-methylpentane-1,3-dione .

Comparative Data Table

Key Research Findings and Implications

- Substituent Effects : Bulky groups (e.g., cyclohexyl) reduce volatility and increase steric hindrance, while electronegative substituents (e.g., Cl) enhance polar interactions .

- Structural Flexibility : The pentane backbone in the target compound may offer conformational flexibility, contrasting with the rigid piperazine ring in analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.